N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO5/c27-22(13-10-16-6-2-1-3-7-16)26-23-18-8-4-5-9-19(18)31-25(23)24(28)17-11-12-20-21(14-17)30-15-29-20/h1-9,11-12,14H,10,13,15H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXCMMPFTXCEHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C3=C(C4=CC=CC=C4O3)NC(=O)CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzofuran Synthesis
Benzofuran construction typically proceeds via:
- Perkin rearrangement of ortho-substituted phenols with α,β-unsaturated acids
- Transition metal-catalyzed cyclization of alkynyl phenols (e.g., Au(III) or Pd(II)-mediated)
- Radical-based annulation using photoredox or electrochemical methods
A critical intermediate is 3-aminobenzofuran, which can undergo acylative coupling with the benzo[d]dioxole-5-carbonyl chloride. Recent work demonstrates that cobalt-catalyzed C–H amination of benzofuran-2-carboxylates provides direct access to 3-aminobenzofurans in 78–92% yields.
Synthesis of Benzo[d]dioxole-5-carbonyl Chloride
Oxidation of Piperonal
Piperonal (benzo[d]dioxole-5-carbaldehyde) serves as the primary precursor:
- Kornblum Oxidation : Treatment with oxone (2KHSO₅·KHSO₄·K₂SO₄) in acetonitrile/water converts the aldehyde to carboxylic acid (83% yield).
- Chlorination : Reaction with thionyl chloride (SOCl₂) in dichloromethane generates the acid chloride (95% yield).
Key Data :
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| Oxidation | Oxone (2.5 eq) | CH₃CN/H₂O (3:1), 0°C→RT, 6 h | 83% |
| Chlorination | SOCl₂ (3 eq) | DCM, reflux, 2 h | 95% |
Amide Bond Formation: Coupling Strategies
Schotten-Baumann Reaction
Classical acylation of 3-aminobenzofuran with benzo[d]dioxole-5-carbonyl chloride:
Uranium-Based Coupling Reagents
Modern alternatives improve efficiency:
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Reaction : 3-Aminobenzofuran (1 eq), benzo[d]dioxole-5-carboxylic acid (1.2 eq), HATU (1.5 eq), DIPEA (3 eq) in DMF, 25°C, 12 h
- Yield : 89% (HPLC purity >98%)
Installation of 3-Phenylpropanamide Side Chain
Suzuki-Miyaura Coupling
A boronate ester intermediate enables Pd-mediated cross-coupling:
Borylation :
Coupling with 3-Phenylpropanamide :
Mechanistic Insight : The oxidative addition of Pd(0) to the aryl bromide forms a Pd(II) intermediate, which undergoes transmetallation with the boronate. Reductive elimination yields the biaryl product.
Radical-Polar Crossover Approaches
Recent advances in radical chemistry offer alternative pathways:
Nitryl Radical Addition
Using N-nitrosuccinimide as a nitryl radical source:
Decarbonylative Coupling
Applicable for introducing the benzo[d]dioxole moiety:
- Reagents : I₂ (1.2 eq), TBHP (tert-butyl hydroperoxide, 3 eq)
- Mechanism : Amidyl radical generation →-H shift → CO extrusion → cyclization
- Key Step : DFT calculations confirm a ΔG‡ of +16.00 kcal/mol for the-H shift
Optimization Challenges and Solutions
Regioselectivity in Benzofuran Functionalization
Stability of Benzo[d]dioxole Under Oxidative Conditions
- Problem : Ring opening during TBHP-mediated reactions
- Mitigation :
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Total Yield | Advantages | Limitations |
|---|---|---|---|---|
| Schotten-Baumann | Acylation → Suzuki coupling | 52% (3 steps) | Low cost, simple setup | Moisture-sensitive, moderate yield |
| HATU-Mediated | Direct amidation → Borylation | 78% (3 steps) | High efficiency, ambient conditions | Expensive reagents |
| Radical Cascade | Photoredox initiation → Decarbonylation | 61% (2 steps) | Atom economy, no prefunctionalization | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran or benzo[d][1,3]dioxole rings, introducing various substituents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Br2, Cl2), alkylating agents (R-X)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
Antimicrobial Properties
The benzofuran scaffold, which is integral to the structure of N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-3-phenylpropanamide, has been associated with significant antimicrobial activity. Research indicates that derivatives of benzofuran exhibit promising results against various bacterial and fungal strains. For instance, studies have shown that benzofuran derivatives possess activity against Mycobacterium tuberculosis and other pathogenic microorganisms, with minimum inhibitory concentrations (MICs) often reported in the low microgram per milliliter range .
Anticancer Activity
Compounds related to the benzofuran structure have also been explored for their anticancer properties. Specific derivatives have demonstrated effectiveness in inhibiting cancer cell proliferation. For example, some studies have indicated that benzofuran-based compounds can induce apoptosis in breast cancer cells, showcasing their potential as chemotherapeutic agents . The mechanism often involves the modulation of signaling pathways associated with cell survival and death.
Drug Development
Given its biological activities, this compound holds promise as a lead compound in drug development. Researchers are investigating its potential applications in treating infections caused by resistant strains of bacteria and fungi, as well as its use in cancer therapeutics.
Case Studies
A notable study highlighted the synthesis and evaluation of a series of benzofuran derivatives, including compounds similar to this compound. These compounds were tested for their antimicrobial efficacy against a range of pathogens, demonstrating significant activity that suggests further exploration for clinical applications .
Mechanism of Action
The mechanism of action of N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-3-phenylpropanamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or DNA. For example, its anticancer activity could be attributed to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. The benzo[d][1,3]dioxole moiety may also contribute to its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
The following table summarizes critical structural analogs and their distinguishing features:
Structural and Functional Insights
- Benzofuran vs. Benzothiazole Cores : The target compound’s benzofuran core (oxygen-containing) may exhibit different electronic properties compared to sulfur-containing benzothiazoles (e.g., N-(6-nitrobenzothiazole-2-yl)-3-phenylpropanamide). Benzothiazoles often show stronger π-π interactions, while benzofurans may offer better oxidative stability .
- Substituent Effects : The benzo[d][1,3]dioxole group in the target compound contrasts with flutolanil’s trifluoromethyl and isopropoxy groups. The dioxole’s electron-rich nature could enhance binding to hydrophobic enzyme pockets, whereas CF₃ in flutolanil improves resistance to metabolic degradation .
- Amide Linker Variations : The 3-phenylpropanamide chain in the target compound provides greater conformational flexibility compared to shorter acetamide derivatives (e.g., N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide ). This may influence target selectivity and potency.
Research Findings
- Pesticidal Activity : Flutolanil and cyprofuram demonstrate that amide-linked heterocycles are effective fungicides. The target compound’s benzodioxole group may similarly disrupt fungal membrane proteins, though empirical data are lacking .
- Synthetic Accessibility : The synthesis of analogous compounds (e.g., furopyridine carboxamides in ) suggests that coupling agents like HATU or DMTMM could be used for amide bond formation in the target compound’s synthesis.
Biological Activity
N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-3-phenylpropanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Structural Characteristics
The compound features a unique structural arrangement that includes:
- Benzo[d][1,3]dioxole moiety : Known for its role in various biological activities.
- Benzofuran unit : Associated with diverse pharmacological effects.
- Phenylpropanamide group : Implicated in enhancing the compound's interaction with biological targets.
The molecular formula of this compound is , indicating a composition of carbon, hydrogen, nitrogen, and oxygen atoms.
1. Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This is crucial in targeting rapidly dividing tumor cells .
2. Anti-inflammatory Properties
Studies have shown that benzofuran derivatives often possess anti-inflammatory properties. For example:
- Inhibition of Pro-inflammatory Mediators : Compounds derived from benzofurans have been reported to reduce levels of nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and IL-1β in stimulated cells .
3. Cytotoxicity Studies
In vitro studies assessing cytotoxicity against various cancer cell lines have demonstrated promising results:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa | 12.4 |
| 5-fluorouracil (control) | HeLa | 35.62 |
Study on Anticancer Activity
A study by Flynn et al. explored the antiproliferative effects of various benzofuran derivatives against cancer cell lines. The introduction of specific substituents on the benzofuran core significantly enhanced activity compared to unmodified analogs .
Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory effects of related compounds, showing that they could effectively inhibit the activation of NF-kB pathways in inflammatory models .
Q & A
Q. What are the key functional groups in N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-3-phenylpropanamide, and how do they influence its reactivity and characterization?
The compound contains a benzofuran core substituted with a benzo[d][1,3]dioxole carbonyl group and a 3-phenylpropanamide chain . Key functional groups include:
- Amide (-C(=O)N-) : Contributes to hydrogen bonding and potential interactions with biological targets (e.g., enzymes or receptors) .
- Benzodioxole moiety : Enhances metabolic stability and influences lipophilicity .
- Benzofuran ring : Imparts rigidity to the structure, affecting molecular conformation and binding affinity .
Q. Methodological Insight :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the benzofuran and benzodioxole moieties. For example, the carbonyl carbon in benzodioxole typically resonates at ~165–170 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular formula by matching the exact mass (e.g., [M+H] ion) .
Q. What synthetic strategies are recommended for preparing this compound?
The synthesis typically involves multi-step coupling reactions :
Benzofuran core formation : Use [3,3]-sigmatropic rearrangements or palladium-catalyzed cross-coupling to assemble the benzofuran scaffold .
Benzodioxole-carbonyl attachment : Employ Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the benzodioxole-carbonyl group .
Amide bond formation : React the benzofuran intermediate with 3-phenylpropanoyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane or THF .
Q. Critical Considerations :
- Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent systems (e.g., ethyl acetate/hexane) to resolve polar intermediates .
- Purify intermediates using column chromatography with silica gel (40–60 µm) to remove unreacted starting materials .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., conflicting IC50_{50}50 values across studies)?
Root Causes of Contradictions :
Q. Methodological Solutions :
- Orthogonal Validation : Confirm activity using two independent assays (e.g., fluorescence-based and radiometric assays for enzyme inhibition) .
- Batch Reproducibility : Synthesize multiple batches under controlled conditions (e.g., inert atmosphere for moisture-sensitive steps) and compare purity via HPLC (>98%) .
Q. What computational approaches are suitable for predicting the pharmacokinetic (PK) properties of this compound?
Key Tools :
Q. Validation Steps :
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?
SAR Design Framework :
Core Modifications : Replace benzofuran with benzothiophene to assess electronic effects on target binding .
Substituent Variation :
Q. Experimental Workflow :
Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?
Common Challenges :
Q. Optimization Techniques :
Q. How do structural analogs of this compound inform its mechanism of action (MOA)?
Key Analogs and Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
